2,5-Bis(trifluoromethyl)-3-fluoroaniline
Overview
Description
2,5-Bis(trifluoromethyl)-3-fluoroaniline is an organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 3-fluoroaniline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of 2,5-Bis(trifluoromethyl)-3-fluoroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,5-Bis(trifluoromethyl)-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2,4-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2,5-Bis(trifluoromethyl)-3-fluoroaniline is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. The combination of these groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Biological Activity
2,5-Bis(trifluoromethyl)-3-fluoroaniline (CAS No. 1807120-46-2) is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl groups and the fluoro substituent on the aniline ring significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Two trifluoromethyl groups at the 2 and 5 positions.
- One fluoro group at the 3 position.
This configuration enhances lipophilicity and alters electronic properties, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a class of anilino-naphthoquinones has shown promising results as EGFR inhibitors, with IC50 values in the nanomolar range . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential efficacy against various cancer cell lines.
Antibacterial Activity
Fluorinated anilines are known for their antibacterial properties. A comparative study revealed that certain aniline derivatives exhibited enhanced activity against Gram-positive bacteria, outperforming traditional antibiotics like vancomycin . Although direct studies on this compound are scarce, the presence of trifluoromethyl groups is often associated with increased biological potency.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may facilitate stronger binding interactions through enhanced hydrophobicity and electron-withdrawing effects. This can lead to alterations in enzyme kinetics or receptor signaling pathways.
Case Studies
- In Vitro Studies : Preliminary in vitro studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines including lung carcinoma (A549) and breast cancer (MDA-MB-231). These studies indicate a potential for further exploration into the anticancer properties of this compound.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the aniline structure significantly affect biological activity. For example, substituents at specific positions can enhance or diminish activity against targeted pathways . This highlights the importance of structural optimization in developing new therapeutic agents.
Comparative Analysis
Properties
IUPAC Name |
3-fluoro-2,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-4-1-3(7(10,11)12)2-5(16)6(4)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZMBAHIWCLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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